molecular formula C7H3Cl3O3 B3056033 Benzoic acid, 3,4,6-trichloro-2-hydroxy- CAS No. 68427-31-6

Benzoic acid, 3,4,6-trichloro-2-hydroxy-

Cat. No.: B3056033
CAS No.: 68427-31-6
M. Wt: 241.5 g/mol
InChI Key: HXFHVXQDAWYFMP-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-2-hydroxybenzoic acid (CID 110245) is a halogenated benzoic acid derivative with the molecular formula C₇H₃Cl₃O₃ and a molecular weight of 241.46 g/mol. Its structure features chlorine substituents at the 3-, 4-, and 6-positions of the aromatic ring and a hydroxyl group at the 2-position adjacent to the carboxylic acid moiety. Key identifiers include:

  • SMILES: C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl
  • InChIKey: HXFHVXQDAWYFMP-UHFFFAOYSA-N
    Predicted collision cross-section (CCS) values for its adducts range from 141.0 Ų ([M+H]⁺) to 155.3 Ų ([M+Na]⁺) .

Properties

CAS No.

68427-31-6

Molecular Formula

C7H3Cl3O3

Molecular Weight

241.5 g/mol

IUPAC Name

3,4,6-trichloro-2-hydroxybenzoic acid

InChI

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,11H,(H,12,13)

InChI Key

HXFHVXQDAWYFMP-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl

Other CAS No.

68427-31-6

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Trichlorobenzoic Acids

The compound is compared to other trichloro-substituted benzoic acids, differing in substituent positions:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties
3,4,6-Trichloro-2-hydroxybenzoic acid Cl: 3,4,6; OH: 2 C₇H₃Cl₃O₃ 241.46 Predicted CCS: 141.0–155.3 Ų
2,3,6-Trichlorobenzoic acid (CAS 50-31-7) Cl: 2,3,6; No OH C₇H₃Cl₃O₂ 225.46 ΔfusH: 23.85 kJ/mol ; InChIKey: XZIDTOHMJBOSOX-UHFFFAOYSA-N
2,4,6-Trichlorobenzoic acid (CAS 50-43-1) Cl: 2,4,6; No OH C₇H₃Cl₃O₂ 225.46 IR and MS data available; InChIKey: RAFFVQBMVYYTQS-UHFFFAOYSA-N

Key Differences :

Physicochemical Properties

  • Acidity: The hydroxyl group at the 2-position in the target compound increases acidity compared to non-hydroxylated trichlorobenzoic acids. The electron-withdrawing effect of chlorine atoms further stabilizes the deprotonated form.
  • Stability : The absence of literature on the target compound’s stability contrasts with data for 2,3,6-trichlorobenzoic acid, which has documented enthalpy of fusion (ΔfusH = 23.85 kJ/mol) .
  • Spectroscopic Data :
    • MS/MS Fragmentation : For hydroxylated analogs (e.g., hydroxyl-(sulfooxy)benzoic acid in ), fragmentation involves loss of carboxylic acid (-CO₂H, m/z 189 → 153 → 109). The target compound may exhibit similar patterns but with chlorine-related fragments .
    • IR Data : Trichloro analogs typically show strong C-Cl stretches near 600–800 cm⁻¹ and carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3,4,6-trichloro-2-hydroxybenzoic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize stepwise halogenation of 2-hydroxybenzoic acid (salicylic acid) via electrophilic aromatic substitution. Optimize reaction conditions (e.g., temperature: 50–80°C, catalysts like FeCl₃ or AlCl₃) to control regioselectivity .
  • Purification : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) to isolate the product. Monitor purity via melting point analysis (compare to literature values) .
  • Validation : Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Cross-validate with elemental analysis (C, H, Cl content) .

Q. How can NMR and LC-MS resolve structural ambiguities in chlorinated benzoic acid derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate chlorine-substituted carbons (deshielded δ 120–140 ppm) and hydroxyl protons (broad singlet, δ 10–12 ppm). Compare coupling patterns to distinguish 3,4,6-trichloro substitution from isomers .
  • LC-MS : Use high-resolution LC-MS (Q-TOF) to confirm molecular ion [M-H]⁻ at m/z 233.92 (C₇H₃Cl₃O₃⁻). Fragmentation patterns (e.g., loss of CO₂ or Cl•) aid in structural elucidation .
  • Cross-Validation : Combine with FT-IR (C=O stretch ~1680 cm⁻¹, O-H stretch ~3200 cm⁻¹) and X-ray crystallography for definitive confirmation .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide about electronic effects in 3,4,6-trichloro-2-hydroxybenzoic acid?

  • Methodology :

  • Computational Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, predicting sites for nucleophilic/electrophilic attack. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Thermochemical Data : Use enthalpy of formation (ΔHf) and bond dissociation energies (BDEs) from NIST data to predict stability under thermal stress. Compare with experimental DSC results for phase transitions .

Q. How do pH and UV irradiation influence the abiotic degradation pathways of 3,4,6-trichloro-2-hydroxybenzoic acid in aquatic environments?

  • Methodology :

  • Degradation Studies : Conduct controlled photolysis experiments (UV-C, 254 nm) in buffered solutions (pH 3–9). Monitor degradation kinetics via LC-MS/MS, identifying intermediates like dichlorocatechols or quinones .
  • Mechanistic Probes : Use radical scavengers (e.g., tert-butanol for •OH) to elucidate reactive oxygen species (ROS) involvement. Quantify chloride release via ion chromatography to track dechlorination .

Q. How can conflicting solubility data for chlorinated benzoic acids be reconciled across studies?

  • Methodology :

  • Data Harmonization : Compare solubility measurements (e.g., in water, ethanol) using standardized shake-flask methods at 25°C. Account for polymorphic forms via PXRD to rule out crystal phase discrepancies .
  • Thermodynamic Analysis : Apply the van’t Hoff equation to solubility vs. temperature data, referencing NIST enthalpy of dissolution values . Validate with Hansen solubility parameters (δd, δp, δh) to predict solvent compatibility .

Data Contradiction Analysis

  • Example Conflict : Discrepancies in reported melting points (e.g., 210–215°C vs. 220–225°C).
    • Resolution : Verify purity via DSC (sharp endothermic peak indicates single phase) and TGA (mass loss <1% below 200°C). Cross-check with independent sources (e.g., NIST or PubChem ).

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